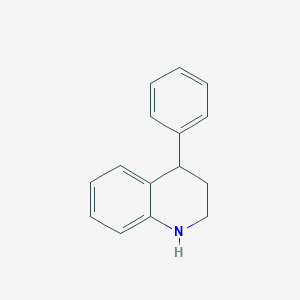

4-Phenyl-1,2,3,4-tetrahydroquinoline

Description

Significance of Tetrahydroquinoline Scaffolds in Modern Organic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a "privileged structural motif" in the field of chemistry. frontiersin.orgnih.gov This designation stems from its recurring presence in a wide array of natural products and synthetic pharmaceuticals that exhibit a broad spectrum of biological activities. nih.govnih.gov The hydrogenated quinoline (B57606) moiety is a core structure in many pharmacologically important agents, including those with anticancer, anti-inflammatory, antimalarial, and antibacterial properties. frontiersin.orgmdpi.com

The inherent structural features of the tetrahydroquinoline scaffold allow it to serve as a versatile three-dimensional framework for interacting with various biological targets. This has made it a cornerstone in drug discovery and development. nih.gov Natural products containing this scaffold range from the relatively simple, such as angustureine and cuspareine, to complex polycyclic alkaloids like discorhabdin C and the potent antitumor antibiotic dynemicin A. nih.gov The wide-ranging pharmacological utility has cemented the importance of developing efficient and novel synthetic routes to access these molecules. nih.govorganic-chemistry.org

Research Trajectories and Scope for Phenyl-Substituted Tetrahydroquinolines

Research into phenyl-substituted tetrahydroquinolines, particularly with the phenyl group at the 4-position, is a dynamic and evolving area. The introduction of an aryl substituent at this specific position can significantly influence the molecule's biological activity, making these compounds attractive targets for synthesis and evaluation. frontiersin.org Academic and industrial research has focused on several key trajectories, primarily centered on the development of novel synthetic methodologies that allow for precise control over stereochemistry and substitution patterns.

A significant research thrust is the creation of efficient catalytic methods for synthesizing these complex structures. Methodologies such as domino reactions, which involve multiple bond-forming events in a single operation, have been developed to construct the tetrahydroquinoline core with high efficiency. nih.gov Furthermore, the development of stereoselective synthesis has been crucial. Asymmetric catalysis, using chiral catalysts, enables the synthesis of specific enantiomers of 4-phenyl-tetrahydroquinolines, which is vital as different stereoisomers can have vastly different biological effects. dicp.ac.cnresearchgate.net

Recent advancements have focused on highly selective functionalization reactions. For instance, methods for the direct and selective deprotonation at the 4-position of the tetrahydroquinoline ring, followed by reaction with an electrophile, have been developed to introduce various substituents, including phenyl groups. chemrxiv.org

Below is a table summarizing selected synthetic approaches for aryl-substituted tetrahydroquinolines, highlighting the diversity of modern chemical strategies.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |

| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-Quinone Methides and Cyanoalkenes | Highly diastereoselective, proceeds under mild conditions, broad functional group tolerance. | frontiersin.org |

| Borrowing Hydrogen Methodology | Manganese PN3 Pincer Complex | Atom-efficient, uses 2-aminobenzyl alcohols and secondary alcohols, water is the only byproduct. | nih.gov |

| One-pot Cascade Biomimetic Reduction | Acid-catalyzed and Ruthenium-catalyzed | Involves formation of aromatic quinoline intermediates followed by asymmetric reduction. | dicp.ac.cn |

| Asymmetric Hydrosilylation | Copper(I) Hydride | Catalytic asymmetric hydrosilylation of 1,2-dihydroquinolines to form chiral 4-silyl-1,2,3,4-tetrahydroquinolines, which can be converted to 4-hydroxy derivatives. | thieme-connect.com |

| Deprotonation Functionalization | Organolithiums and Phosphoramide (B1221513) Ligands | General and selective functionalization at the 4-position; applicable to direct alkylation and Negishi cross-coupling. | chemrxiv.org |

These research efforts underscore the continued importance of 4-phenyl-1,2,3,4-tetrahydroquinoline and its analogues. The development of sophisticated synthetic tools not only provides access to novel molecular architectures for biological screening but also deepens the fundamental understanding of chemical reactivity and catalysis. The exploration of structure-activity relationships in this class of compounds remains a key objective, with the ultimate goal of identifying new therapeutic agents. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEVNAMKBJHWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30290-78-9 | |

| Record name | 4-phenyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 1,2,3,4 Tetrahydroquinoline and Analogues

General Synthetic Strategies for Tetrahydroquinoline Ring Systems

The construction of the tetrahydroquinoline core can be achieved through a variety of synthetic approaches, ranging from classical cyclization reactions to modern catalytic multicomponent processes. These methods offer diverse pathways to access a wide array of substituted derivatives.

Multicomponent reactions (MCRs) have emerged as a powerful strategy in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single operation. nih.gov This approach is highly valued for its efficiency, convergence, and atom economy, making it particularly suitable for generating libraries of structurally diverse compounds like tetrahydroquinolines. nih.govnih.gov

The imino Diels-Alder reaction is a type of aza-Diels-Alder reaction and stands as one of the most effective methodologies for synthesizing the tetrahydroquinoline framework. chemrxiv.org This reaction involves a formal [4+2] cycloaddition between an imine, acting as the azadiene component, and an alkene or alkyne, serving as the dienophile. tandfonline.com The reaction offers high regioselectivity and stereospecificity, with readily available starting materials. chemrxiv.org

A common approach involves the condensation of an arylamine and an aldehyde to form an imine, which then reacts with an electron-rich alkene. chemrxiv.org Various catalysts can be employed to facilitate this transformation. For instance, a one-pot, three-component reaction between anilines, o-tolualdehyde, and N-vinyl formamide (B127407) has been developed using p-toluenesulfonic acid (p-TsOH) as a catalyst in an ethanol (B145695) and acetonitrile (B52724) solvent system at room temperature. chemrxiv.org This method provides good to moderate yields, with electron-donating groups on the aniline (B41778) generally leading to better outcomes. chemrxiv.org

| Entry | Aniline Substituent (at C-6 of product) | Catalyst | Solvent | Yield (%) |

| 1 | -F | p-TsOH (10 mol%) | EtOH/MeCN | - |

| 2 | -Cl | p-TsOH (10 mol%) | EtOH/MeCN | - |

| 3 | -CH3 | p-TsOH (10 mol%) | EtOH/MeCN | 71 |

| 4 | -OCH3 | p-TsOH (10 mol%) | EtOH/MeCN | 78 |

| Data derived from a study on the synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide derivatives. chemrxiv.org |

The Povarov reaction is arguably the most powerful and widely used method for generating the tetrahydroquinoline skeleton. researchgate.net It is a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine (dienophile) and an electron-rich alkene (diene), typically catalyzed by a Lewis or Brønsted acid. nih.govsci-rad.com The reaction can be performed in a stepwise manner or, more commonly, as a one-pot, three-component condensation of an aniline, an aldehyde, and an alkene. nih.govresearchgate.net

The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type). researchgate.net The choice of catalyst is crucial and can significantly influence reaction efficiency and selectivity. Lewis acids such as Aluminum chloride (AlCl₃) and Copper(II) triflate (Cu(OTf)₂) have been shown to effectively catalyze the reaction between in situ-formed aldimines and vinyl ethers. sci-rad.com Studies have shown that the multicomponent approach often results in higher yields compared to the multi-step version where the imine is pre-synthesized. sci-rad.com

For instance, the reaction of anilines, benzaldehydes, and ethyl vinyl ether using AlCl₃ as a catalyst in a multicomponent setup afforded 2,4-disubstituted tetrahydroquinolines in good yields. sci-rad.com

| Aldehyde (R1) | Aniline (R2) | Catalyst | Yield of Tetrahydroquinoline (%) |

| H | H | AlCl₃ | 70 |

| OCH₃ | H | AlCl₃ | 65 |

| H | OCH₃ | AlCl₃ | 60 |

| Data derived from a study on the Lewis acid-catalyzed Povarov reaction. sci-rad.com |

Mechanochemical methods, utilizing ball milling, have also been applied to the Povarov reaction, offering a solvent-free and often faster alternative to conventional solution-phase synthesis. nih.gov

Annulation reactions provide another strategic avenue for the construction of the tetrahydroquinoline ring. A highly diastereoselective [4+2] annulation has been developed involving ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and cyanoalkenes. nih.gov This method proceeds under mild conditions and demonstrates broad functional group tolerance, yielding a variety of 4-aryl-substituted tetrahydroquinolines in high yields. nih.gov The reaction can also be performed as a one-pot sequence where the p-QM intermediate is generated in situ. nih.gov

In a different approach, secondary N-arylamides can be activated with trifluoromethanesulfonyl anhydride (B1165640) to undergo a dehydrative [4+2] aza-annulation with alkenes. This process initially forms 3,4-dihydroquinolines, which can be subsequently reduced to the corresponding tetrahydroquinolines using a reducing agent like Sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

Many modern synthetic protocols for tetrahydroquinolines rely on the in situ generation of reactive intermediates to streamline the process and avoid the isolation of unstable compounds. As mentioned, the three-component Povarov reaction is a prime example, where the key imine intermediate is formed in situ from an aniline and an aldehyde before reacting with an alkene. sci-rad.com

Another innovative strategy is the "borrowing hydrogen" (BH) methodology. This atom-economical process allows for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org The reaction is promoted by a manganese(I) PN³ pincer complex and proceeds via a one-pot cascade. nih.govacs.org The catalyst temporarily "borrows" hydrogen from the alcohol to form a ketone and an aldehyde intermediate, which then condense and cyclize, with the borrowed hydrogen being returned in the final reduction step to yield the tetrahydroquinoline. The only byproduct of this process is water. nih.gov This method avoids the need for external reducing agents and represents a highly efficient pathway for C-C and C-N bond formation. nih.gov

Multi-component Reactions for Construction of the Core Scaffold

Asymmetric Synthesis of Chiral 4-Phenyl-1,2,3,4-tetrahydroquinoline Derivatives

The synthesis of enantiomerically pure chiral tetrahydroquinolines is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric catalysis provides the most direct route to these chiral molecules.

A prominent strategy involves the use of chiral Brønsted acids, particularly chiral phosphoric acids, to catalyze the Povarov reaction. A three-component Povarov reaction of aldehydes, anilines, and N-vinylcarbamates in the presence of a catalytic amount of a chiral phosphoric acid can produce cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excesses (ee). organic-chemistry.org

Another powerful approach is the asymmetric hydrogenation of quinolines or related precursors. Transition-metal catalysts, particularly those based on Iridium and Rhodium with chiral ligands, are highly effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.com For example, a highly enantioselective synthesis of 2-substituted tetrahydroquinolines has been achieved through a relay process involving a visible-light-induced cyclization of 2-aminoenones followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

Furthermore, functionalized chiral tetrahydroquinolines can be synthesized from o-nitrocinnamyl substrates. These starting materials can undergo highly enantioselective rhodium-catalyzed asymmetric hydrogenation (>98% ee) or Sharpless epoxidation (>90% ee) to create chiral intermediates that are then converted into the final tetrahydroquinoline derivatives. nih.gov

| Method | Catalyst/Reagent | Precursor Type | Product Type | Enantioselectivity |

| Asymmetric Povarov Reaction | Chiral Phosphoric Acid | Aldehyde, Aniline, N-vinylcarbamate | cis-2,4-Disubstituted THQ | Excellent ee |

| Asymmetric Hydrogenation | Rhodium-complex | o-Nitrocinnamyl substrates | Functionalized THQ | >98% ee |

| Asymmetric Epoxidation | Sharpless Reagents | o-Nitrocinnamyl substrates | Functionalized THQ | >90% ee |

| Illustrative data on asymmetric syntheses of tetrahydroquinoline derivatives. organic-chemistry.orgnih.gov |

Chiral Catalysis in Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is predominantly achieved through chiral catalysis, where a small amount of a chiral catalyst directs the stereochemical outcome of the reaction. Methodologies include asymmetric hydrogenation, transfer hydrogenation, and cycloannulation reactions.

Asymmetric hydrogenation involves the direct addition of hydrogen (H₂) across a double bond of a prochiral substrate, guided by a chiral metal-catalyst complex. While direct asymmetric hydrogenation of 4-phenylquinoline (B1297854) is challenging, indirect routes starting from functionalized precursors have been established.

One notable approach involves the rhodium-catalyzed asymmetric hydrogenation of ortho-nitrocinnamyl substrates. This method yields intermediates that can be subsequently cyclized to form the tetrahydroquinoline core. For example, the hydrogenation of o-nitrocinnamyl esters using a Rh-(Et-DuPhos) catalyst proceeds with very high enantioselectivity, leading to chiral precursors for 2,4-disubstituted tetrahydroquinolines. nih.gov The nitro group is then reduced to an amine, which undergoes spontaneous cyclization.

Another strategy involves the asymmetric hydrogenation of 2-quinolone precursors. Ruthenium(II)-N-heterocyclic carbene (NHC) complexes have been successfully employed for the hydrogenation of various 4-substituted-2-quinolones to the corresponding chiral 3,4-dihydro-2-quinolones with high yields and enantioselectivities. These intermediates can then be further reduced to the desired tetrahydroquinoline products.

| Catalyst / Precursor | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Ref. |

| Rh(I) / Chiral Diphosphine (e.g., Et-DuPhos) | o-Nitrocinnamyl substrates | Precursor to Tetrahydroquinoline | High | >98% | nih.gov |

| Ru(II)-NHC Complex | 4-Aryl-2-quinolones | Chiral 3,4-Dihydro-2-quinolone Intermediate | High | Moderate to Excellent | |

| [Ir(COD)Cl]₂ / Chiral N,P Ligand / I₂ | 2-Aryl-quinolines | 2-Aryl-tetrahydroquinoline | N/A | Low (e.g., 3% for 2-phenyl) |

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing stable organic molecules like Hantzsch esters or isopropanol (B130326) as the hydrogen source. This method has been successfully applied to the enantioselective reduction of quinolines.

A prominent organocatalytic approach utilizes a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to catalyze the reduction of 4-substituted quinolines with a Hantzsch ester. dicp.ac.cn The chiral catalyst activates the quinoline (B57606) substrate by forming a chiral ion pair with the protonated quinolinium nitrogen, thereby guiding the stereoselective hydride transfer from the Hantzsch ester to the C4-position. This methodology provides good to high levels of enantioselectivity for a range of 4-substituted quinolines. dicp.ac.cn

In addition to organocatalysts, transition metal complexes are also effective. Iridium complexes featuring chiral ligands, such as (S)-SegPhos, in the presence of an iodine additive, catalyze the ATH of quinolines using Hantzsch esters, affording chiral tetrahydroquinolines with good enantioselectivity. dicp.ac.cnresearchgate.net

| Catalyst System | Hydrogen Source | Substrate | Yield | Enantiomeric Excess (ee) | Ref. |

| Chiral Phosphoric Acid (BINOL-derived) | Hantzsch Ester | 4-Arylquinolines | Good | Good to High | dicp.ac.cn |

| [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | Hantzsch Ester | 2-Substituted Quinolines | Good | Up to 88% | dicp.ac.cnresearchgate.net |

Organocatalytic asymmetric cycloannulation reactions provide a powerful means to construct the tetrahydroquinoline skeleton with multiple stereocenters in a single step. The [4+2] cycloannulation (Diels-Alder reaction) is a particularly effective strategy.

One such method involves the reaction of ortho-aminophenyl para-quinone methides with various alkenes, catalyzed by a chiral phosphoric acid. acs.orgnih.gov This reaction constructs the tetrahydroquinoline ring and sets three contiguous stereogenic centers with excellent diastereoselectivity and high enantioselectivity. acs.orgnih.gov The chiral phosphoric acid catalyst activates the quinone methide, which acts as the 1-aza-diene component, and controls the facial selectivity of the alkene's approach.

Another variant is the formal [4+2]-annulation of vinyl benzoxazinones. oaepublish.com In this process, a chiral amine catalyst, such as quinidine, reacts with the benzoxazinone (B8607429) to generate a chiral nitrogen-containing dipolar intermediate in situ. This intermediate then undergoes a cascade reaction with dienophiles to furnish highly functionalized tetrahydroquinolines in high yields and with high asymmetric induction. oaepublish.com

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Stereoselectivity | Ref. |

| Chiral Phosphoric Acid | o-Aminophenyl p-quinone methide | Alkenes | Polysubstituted Tetrahydroquinoline | Excellent | High dr and ee | acs.orgnih.gov |

| Quinidine | Vinyl Benzoxazinone | Activated Alkenes (e.g., methylenebutenoates) | Functionalized Tetrahydroquinoline | High | High dr and ee | oaepublish.com |

Diastereoselective Synthesis Techniques

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which is often achieved by using a substrate that already contains a stereocenter. This existing stereocenter influences the stereochemical outcome of the subsequent reaction steps.

The diastereoselective protonation of chiral enolates is a powerful method for establishing stereocenters. While this specific technique is well-documented for the synthesis of the structural isomer 4-phenyl-1,2,3,4-tetrahydroiso quinoline, its direct application to the 4-phenyl-1,2,3,4-tetrahydroquinoline scaffold is not prominently reported in the reviewed literature.

In the synthesis of the tetrahydroisoquinoline analogue, a chiral lactam, derived from the condensation of a substituted homophthalic anhydride precursor with (R)-phenylglycinol, is used. acs.org Deprotonation of this lactam with a strong base generates a planar enolate. The subsequent protonation of this enolate is highly diastereoselective, controlled by the existing stereocenter derived from phenylglycinol. This method has been used to synthesize (4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline with up to 97% enantiomeric excess, demonstrating the high degree of stereocontrol achievable. acs.org It is noteworthy that the protonation and alkylation of these specific lactam enolates occur with opposite diastereofacial selectivity. acs.org

This strategy involves the stereoselective reduction of an α,β-unsaturated precursor, where the key C4-stereocenter is established through a conjugate addition of a hydride or equivalent.

A notable example is an intramolecular redox-neutral cascade reaction starting from 4-[ortho-(dialkylamino)phenyl]but-3-en-2-one substrates. researchgate.net In this organocatalytic process, a chiral primary amine (e.g., derived from quinine) condenses with the ketone to form a chiral enamine. This is followed by an intramolecular conjugate addition (Mannich-type reaction), where the pendant aniline nitrogen attacks the enamine double bond. Tautomerization and hydrolysis release the catalyst and yield the 4-substituted tetrahydroquinoline product with high enantioselectivity (up to 97% ee). researchgate.net

Another approach begins with 2-aminochalcones (α,β-unsaturated ketones). A one-pot cascade reaction catalyzed by a chiral phosphoric acid involves dehydrative cyclization to form a quinoline intermediate, which is then subjected to an in situ asymmetric reduction (a form of conjugate reduction) using a Hantzsch ester as the hydride source. This biomimetic reduction yields 2,4-diaryl-tetrahydroquinolines with excellent yields and enantioselectivities. dicp.ac.cn

| Method/Catalyst | Precursor Type | Key Transformation | Stereoselectivity | Ref. |

| Chiral Primary Amine (Quinine-derived) | 4-[o-(Dialkylamino)phenyl]but-3-en-2-one | Intramolecular Conjugate Addition (Mannich) | Up to 97% ee | researchgate.net |

| Chiral Phosphoric Acid / Hantzsch Ester | 2-Aminochalcone | In-situ Cyclization / Biomimetic Reduction | High ee | dicp.ac.cn |

Enantiopure Route Development

The asymmetric synthesis of 4-phenyl-1,2,3,4-tetrahydroquinolines, leading to the formation of specific enantiomers, is a critical area of research due to the often distinct biological activities of different stereoisomers. Methodologies to achieve enantiopure 4-aryl-substituted tetrahydroquinolines generally involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

While specific examples detailing the enantiopure synthesis of the parent 4-phenyl-1,2,3,4-tetrahydroquinoline are not extensively documented in readily available literature, several asymmetric methods have been successfully applied to the synthesis of analogous 4-substituted tetrahydroquinoline structures. These methods provide a framework for the potential enantioselective synthesis of the target compound.

One prominent strategy involves the asymmetric hydrogenation of quinolines . This approach utilizes chiral transition-metal catalysts, often based on iridium or rhodium, to deliver hydrogen atoms to the quinoline core in a stereocontrolled manner. For instance, iridium complexes with chiral N,P ligands have proven effective in the asymmetric hydrogenation of various quinoline derivatives, achieving high enantioselectivities. The success of this method is, however, dependent on the substitution pattern of the quinoline precursor.

Another powerful approach is organocatalysis , which employs small chiral organic molecules to catalyze enantioselective transformations. Chiral phosphoric acids have emerged as particularly effective catalysts for the asymmetric synthesis of tetrahydroquinolines. These catalysts can activate substrates towards nucleophilic attack, directing the formation of one enantiomer over the other. For example, the asymmetric reduction of quinolines using a Hantzsch ester as the hydrogen source, catalyzed by a chiral phosphoric acid, represents a viable route to enantioenriched tetrahydroquinolines.

Furthermore, biomimetic reduction cascades have been developed for the one-pot synthesis of chiral tetrahydroquinolines from achiral starting materials like 2-aminochalcones. These reactions can involve a sequence of steps, including cyclization to form a quinoline intermediate, followed by an in-situ asymmetric reduction.

While these methodologies have demonstrated high efficacy for a range of substituted tetrahydroquinolines, their direct application to produce enantiopure 4-phenyl-1,2,3,4-tetrahydroquinoline would require specific optimization of reaction conditions and catalyst systems.

Functionalization and Derivatization Protocols

The strategic introduction of functional groups onto the 4-phenyl-1,2,3,4-tetrahydroquinoline scaffold is crucial for modulating its physicochemical properties and biological activity. Research in this area focuses on regioselective synthesis and the introduction of a diverse array of substituents.

Regioselective Synthesis of Substituted Tetrahydroquinolines (e.g., Nitro-Regioisomers)

The controlled introduction of substituents at specific positions on the tetrahydroquinoline ring is a key synthetic challenge. A notable example is the regioselective synthesis of nitro-substituted 4-phenyl-tetrahydroquinoline analogues. A "one-pot" three-component imino Diels-Alder reaction has been successfully employed for the synthesis of nitro-regioisomers of a closely related analogue, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline. rsc.orgnih.gov

In this approach, the reaction of a substituted aniline (e.g., 3-nitroaniline), an aldehyde (e.g., benzaldehyde), and a dienophile (e.g., trans-anethole) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) leads to the formation of distinct nitro-regioisomers. rsc.orgnih.gov Specifically, the use of 3-nitroaniline (B104315) as the aniline component results in the formation of both 5-nitro and 7-nitro substituted tetrahydroquinoline products. rsc.orgnih.gov The ratio of these regioisomers can be influenced by the reaction conditions and the specific substrates used. This method highlights a powerful strategy for accessing specific substitution patterns on the aromatic ring of the tetrahydroquinoline system.

Introduction of Diverse Substituents on the Tetrahydroquinoline Ring System

Beyond nitration, the introduction of a wider range of functional groups onto the 4-phenyl-1,2,3,4-tetrahydroquinoline core is essential for creating diverse chemical libraries for biological screening. While direct functionalization of the parent 4-phenyl-1,2,3,4-tetrahydroquinoline is not extensively detailed, general methods for the selective functionalization of the tetrahydroquinoline scaffold offer valuable insights.

One such method involves the selective deprotonation and functionalization at the 4-position of N-substituted tetrahydroquinolines. By employing a strong base such as sec-butyllithium (B1581126) in the presence of a suitable ligand like TMEDA (tetramethylethylenediamine), it is possible to generate a carbanion at the C4 position. This nucleophilic intermediate can then be reacted with various electrophiles to introduce a range of substituents. This strategy allows for the late-stage modification of the tetrahydroquinoline core, providing access to a variety of 4-substituted derivatives.

The scope of this functionalization can be broad, allowing for the introduction of alkyl, aryl, and other functional groups, thereby enabling the synthesis of a diverse library of 4-phenyl-1,2,3,4-tetrahydroquinoline analogues for further investigation.

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

As previously mentioned in the context of regioselective synthesis, the three-component imino Diels-Alder reaction to produce nitro-substituted 4-phenyl-tetrahydroquinoline analogues is a prime example of a highly efficient one-pot process. rsc.orgnih.gov This reaction combines three starting materials in a single step to construct the complex tetrahydroquinoline core with specific substituents already in place. The yields reported for the major regioisomer in this one-pot synthesis are often good, demonstrating the practical utility of this approach for generating functionalized tetrahydroquinolines. rsc.orgnih.gov

The development of such multi-component, one-pot sequences is a key goal in modern synthetic chemistry, and their application to the synthesis of 4-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives significantly enhances the accessibility of these important compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Phenyl 1,2,3,4 Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of one- and two-dimensional NMR experiments, a comprehensive picture of the connectivity and spatial arrangement of atoms within 4-Phenyl-1,2,3,4-tetrahydroquinoline can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Phenyl-1,2,3,4-tetrahydroquinoline provides crucial information regarding the number, environment, and connectivity of protons within the molecule. The aromatic region of the spectrum is expected to display a complex series of multiplets arising from the protons of both the tetrahydroquinoline ring system and the C4-phenyl substituent. The protons on the fused benzene (B151609) ring (H-5, H-6, H-7, and H-8) typically resonate in the downfield region, with their specific chemical shifts and coupling patterns dictated by their substitution and electronic environment. The five protons of the C4-phenyl group will also contribute to this region.

The aliphatic protons of the tetrahydroquinoline core (H-2, H-3, and H-4) and the N-H proton provide key structural insights. The benzylic proton at C-4, being adjacent to the phenyl group, is expected to appear as a distinct multiplet. The protons at C-2 and C-3 form a more complex spin system, often appearing as overlapping multiplets. The coupling constants (J-values) between these protons are invaluable for determining the conformation of the heterocyclic ring. For instance, the magnitude of the coupling between H-3 and H-4 can provide information about their dihedral angle and thus the stereochemical relationship between the phenyl group and the rest of the molecule. The N-H proton typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for 4-Phenyl-1,2,3,4-tetrahydroquinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.30-3.45 | m | - |

| H-3 | 1.95-2.15 | m | - |

| H-4 | 4.20 | t | 7.5 |

| NH | 4.50 | br s | - |

| Aromatic H | 6.50-7.40 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in 4-Phenyl-1,2,3,4-tetrahydroquinoline will give rise to a distinct signal. The aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. The chemical shifts of the carbons in the fused benzene ring can be used to confirm the substitution pattern. The carbons of the C4-phenyl group will also appear in this region, with the ipso-carbon (the carbon directly attached to the tetrahydroquinoline ring) often showing a characteristic chemical shift.

The aliphatic carbons (C-2, C-3, and C-4) will resonate in the upfield region of the spectrum. The C-4 carbon, being benzylic and attached to a nitrogen atom, is expected to be the most downfield of the aliphatic signals. The C-2 and C-3 carbons will appear at higher field.

Table 2: Hypothetical ¹³C NMR Data for 4-Phenyl-1,2,3,4-tetrahydroquinoline

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 42.5 |

| C-3 | 30.1 |

| C-4 | 45.8 |

| C-4a | 128.5 |

| C-5 | 126.9 |

| C-6 | 129.3 |

| C-7 | 117.5 |

| C-8 | 114.2 |

| C-8a | 144.8 |

| C-1' | 145.2 |

| C-2'/6' | 127.8 |

| C-3'/5' | 128.6 |

| C-4' | 126.5 |

Two-Dimensional (2D) NMR Experiments (e.g., Inverse-Detected NMR)

To definitively assign the complex ¹H and ¹³C NMR spectra and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of connectivity information.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For 4-Phenyl-1,2,3,4-tetrahydroquinoline, cross-peaks would be expected between H-2 and H-3, and between H-3 and H-4, confirming the connectivity within the aliphatic portion of the tetrahydroquinoline ring. Correlations between the aromatic protons can also help in their assignment.

An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). This experiment is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at approximately 4.20 ppm (H-4) would show a cross-peak to the carbon signal around 45.8 ppm (C-4).

An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This is particularly useful for identifying quaternary carbons and for linking different spin systems together. For instance, the H-4 proton would be expected to show correlations to the ipso-carbon of the phenyl ring (C-1') and to carbons within the tetrahydroquinoline skeleton such as C-4a and C-5. Similarly, the N-H proton could show correlations to C-2 and C-8a, further confirming the structure.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like 4-Phenyl-1,2,3,4-tetrahydroquinoline, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both separation and identification. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of 4-Phenyl-1,2,3,4-tetrahydroquinoline would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the tetrahydroquinoline scaffold. A key fragmentation pathway for tetrahydroquinolines often involves the loss of a hydrogen atom to form a stable quinolinium-type ion. In the case of the 4-phenyl derivative, a significant fragmentation would likely be the cleavage of the C3-C4 bond, leading to the loss of the phenyl group or related fragments. The benzylic nature of the C4 position makes this bond susceptible to cleavage.

Table 3: Hypothetical Key Fragments in the GC-MS Spectrum of 4-Phenyl-1,2,3,4-tetrahydroquinoline

| m/z | Proposed Fragment Identity |

|---|---|

| 209 | [M]⁺ (Molecular Ion) |

| 208 | [M-H]⁺ |

| 132 | [M - C₆H₅]⁺ |

| 130 | Retro-Diels-Alder fragmentation product |

| 117 | Further fragmentation of the quinoline (B57606) ring |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

For the analysis of 4-Phenyl-1,2,3,4-tetrahydroquinoline in more complex matrices or for targeted quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. LC provides excellent separation of components in a liquid phase, and tandem mass spectrometry offers high sensitivity and selectivity.

In an LC-MS/MS experiment, the parent ion corresponding to the protonated molecule ([M+H]⁺) of 4-Phenyl-1,2,3,4-tetrahydroquinoline is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, leading to the formation of characteristic product ions. These product ions are then analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for the detection and quantification of the target analyte even at very low concentrations. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, with fragmentation pathways similar to those observed in GC-MS, but often with different relative abundances due to the different ionization method (e.g., electrospray ionization - ESI).

X-ray Diffraction Studies for Solid-State Structure and Stereochemical Confirmation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure elucidation. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed electron density map can be generated, from which the exact position of each atom is determined. This technique has been successfully applied to derivatives of 4-phenyl-1,2,3,4-tetrahydroquinoline to confirm their structure and stereochemistry, which are often established during synthesis via reactions like the imino Diels-Alder reaction. researchgate.net

For instance, the structural characterization of nitro-regioisomers of a closely related derivative, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, was unequivocally confirmed using SCXRD. researchgate.net The analysis provides critical insights into the conformation of the tetrahydroquinoline ring and the spatial orientation of its substituents. In one study, a 2,4-diaryl-1,2,3,4-tetrahydroquinoline derivative was found to crystallize in an orthorhombic system with the space group P2(1)2(1)2(1). researchgate.net This level of detail is instrumental in understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. researchgate.net

Table 1: Example Crystallographic Data for a 2,4-Diaryl-1,2,3,4-tetrahydroquinoline Derivative researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₂N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 8.6415(8) |

| b (Å) | 12.679(2) |

| c (Å) | 17.601(2) |

This interactive table provides representative crystallographic data for a derivative within the 1,2,3,4-tetrahydroquinoline (B108954) class.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular fingerprint.

For 4-phenyl-1,2,3,4-tetrahydroquinoline, the IR spectrum exhibits characteristic absorption bands corresponding to its distinct structural features: the secondary amine, the aliphatic portion of the quinoline ring, and the aromatic rings.

N-H Stretch: The secondary amine (N-H) group typically shows a moderate absorption band in the region of 3300-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings (the phenyl group and the benzene ring of the quinoline moiety) appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The C-H stretching vibrations from the saturated CH₂ groups in the tetrahydroquinoline ring are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub

C=C Aromatic Stretch: The carbon-carbon double bond stretching within the aromatic rings gives rise to one or more sharp, moderate-to-weak bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N Stretch: The stretching vibration of the C-N bond of the secondary amine is typically found in the 1250-1335 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for 4-Phenyl-1,2,3,4-tetrahydroquinoline

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | Secondary Amine (N-H) | Stretch |

| 3000 - 3100 | Aromatic C-H | Stretch |

| 2850 - 2960 | Aliphatic C-H | Stretch |

| 1450 - 1600 | Aromatic C=C | Stretch |

This interactive table summarizes the key IR absorption frequencies expected for the functional groups present in 4-phenyl-1,2,3,4-tetrahydroquinoline.

Chromatographic Methodologies for Isolation and Purity Determination

Chromatography is an essential laboratory technique for the separation, identification, and purification of components within a mixture. For the synthesis of 4-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives, chromatographic methods are indispensable for monitoring reaction progress and for isolating the final product in high purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for the qualitative monitoring of organic reactions. It allows chemists to quickly assess the consumption of starting materials and the formation of products. A small amount of the reaction mixture is spotted onto a TLC plate (typically a sheet of glass or plastic coated with a thin layer of an adsorbent like silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).

In the synthesis of 4-phenyl-1,2,3,4-tetrahydroquinoline, often achieved through multi-component reactions, TLC is crucial for determining the optimal reaction time. researchgate.net By comparing the spots of the reaction mixture with those of the starting materials, one can observe the disappearance of reactant spots and the appearance of a new spot corresponding to the product. The relative positions of the spots are quantified by the retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different compounds will have different Rf values in a given solvent system, enabling their separation and identification on the plate. Visualization is often aided by UV light or chemical staining agents.

Column Chromatography for Product Purification

Following the completion of a reaction, the crude product mixture often contains unreacted starting materials, byproducts, and catalysts. Column chromatography is the standard method for purifying multigram quantities of the desired compound from these impurities. The principle is similar to TLC but on a preparative scale.

For the purification of 4-phenyl-1,2,3,4-tetrahydroquinoline derivatives, a glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (mobile phase) is passed through the column. The components of the mixture travel down the column at different rates based on their relative affinities for the stationary and mobile phases.

Typically, a gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Less polar compounds elute from the column first, while more polar compounds are retained longer by the polar silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions by evaporation to yield the purified 4-phenyl-1,2,3,4-tetrahydroquinoline derivative. In some cases, other stationary phases like neutral alumina (B75360) may be used. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Phenyl-1,2,3,4-tetrahydroquinoline |

| cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline |

| Hexane |

Computational and Theoretical Investigations of 4 Phenyl 1,2,3,4 Tetrahydroquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific studies focusing exclusively on 4-Phenyl-1,2,3,4-tetrahydroquinoline are not extensively documented in the literature, the methodologies are well-established and have been applied to the broader class of quinoline (B57606) and tetrahydroquinoline derivatives. These methods provide deep insights into the molecule's electronic distribution, reactivity, and geometric parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For a molecule like 4-Phenyl-1,2,3,4-tetrahydroquinoline, a DFT study, likely using a functional like B3LYP combined with a basis set such as 6-311++G**, would provide precise information on bond lengths, bond angles, and dihedral angles. Such calculations have been performed on related tetrahydroisoquinoline derivatives to rationalize their structure-activity relationships. tandfonline.com The theory allows for the accurate prediction of the ground-state geometry, identifying the most stable arrangement of the atoms in space.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. For the tetrahydroquinoline scaffold, these calculations help predict how substitutions on the ring system influence its electronic properties and potential for charge transfer interactions within the molecule.

| Parameter | Description | Significance for 4-Phenyl-1,2,3,4-tetrahydroquinoline |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

This table represents the theoretical parameters that would be derived from a DFT analysis. Specific values for 4-Phenyl-1,2,3,4-tetrahydroquinoline are not available in the cited literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. These methods are particularly useful for understanding conformational changes and interactions with other molecules, such as proteins or receptors.

Molecular Dynamics (MD) simulations, for instance, can model the movement of atoms in 4-Phenyl-1,2,3,4-tetrahydroquinoline and its derivatives. In a study of 40 different tetrahydroquinoline inhibitors of the enzyme LSD1, 100-nanosecond MD simulations were used to analyze the conformational stability of the ligand-protein complexes. mdpi.com By calculating the root-mean-square deviation (RMSD) of the atoms over time, researchers could confirm that the ligands remained stably bound in the active site, often adopting a characteristic "U-shaped" conformation. mdpi.com

Another advanced technique is the use of free energy perturbation (FEP) calculations, which can predict the binding affinities of ligands to a protein. Such studies have been performed on tetrahydroquinoline inhibitors of the bromodomain BRD4, a target in cancer therapy, to assess the accuracy of different force fields in predicting binding energies. worktribe.com These simulation approaches provide a dynamic picture that complements the static information from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. This predictive model can then be used to design new, more potent compounds.

For tetrahydroquinoline derivatives, three-dimensional QSAR (3D-QSAR) studies have been successfully established. mdpi.com The general framework involves these key steps:

Data Set Preparation : A series of tetrahydroquinoline derivatives with known biological activities (e.g., IC₅₀ values) is collected.

Molecular Alignment : The 3D structures of all molecules in the series are aligned based on a common structural backbone. The most active compound is often used as a template. mdpi.com

Field Calculation : Two common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA).

CoMFA calculates steric and electrostatic fields around the aligned molecules.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation and Validation : Statistical methods, such as Partial Least Squares (PLS), are used to create a correlation between the calculated field values and the biological activities. The predictive power of the resulting model is rigorously validated.

A study on tetrahydroquinoline-based LSD1 inhibitors developed robust CoMFA and CoMSIA models with good statistical and predictive properties, which were then used to design novel derivatives with potentially higher activity. mdpi.com

| QSAR Model | q² (Cross-validated correlation coefficient) | R²pred (Predictive ability for external test set) |

| CoMFA | 0.778 | 0.709 |

| CoMSIA | 0.764 | 0.713 |

Data from a 3D-QSAR study on 40 tetrahydroquinoline derivatives. mdpi.com A q² > 0.5 indicates good internal validation, and an R²pred > 0.6 suggests good external predictive ability.

The output of these models is often visualized as contour maps, which show regions where certain properties (e.g., bulkiness, positive charge, hydrophobicity) would increase or decrease biological activity, thereby providing a clear roadmap for chemical modification.

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape, or conformation, of 4-Phenyl-1,2,3,4-tetrahydroquinoline is critical to its function, particularly its ability to interact with biological targets. The tetrahydroquinoline ring is not planar and typically adopts a half-chair conformation. The placement of a bulky phenyl group at the C4 position significantly influences the ring's conformational preference.

The phenyl group can exist in either an axial or an equatorial position relative to the tetrahydroquinoline ring. The equatorial conformation is generally expected to be more stable due to reduced steric hindrance. Computational conformational analysis can quantify the energy difference between these conformers. Molecular dynamics simulations on related tetrahydroquinoline derivatives have shown that active compounds often adopt a stable, "U-shaped" conformation within a receptor's binding site, highlighting the importance of a specific 3D arrangement for biological activity. mdpi.com Understanding these stereochemical preferences is essential for designing molecules that can fit optimally into a target binding pocket.

Reactivity and Chemical Transformations of 4 Phenyl 1,2,3,4 Tetrahydroquinoline

Oxidation Reactions of the Tetrahydroquinoline Core

A primary transformation of the 1,2,3,4-tetrahydroquinoline (B108954) core is its oxidative dehydrogenation to the corresponding aromatic quinoline (B57606). This aromatization is a valuable synthetic route to highly conjugated systems. Research has demonstrated that this reaction can be achieved using various catalytic systems under different conditions. The presence of the phenyl group at the C4-position is generally well-tolerated in these transformations.

The dehydrogenation can be accomplished using heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, a palladium on carbon (Pd/C) catalyst in the presence of ethylene (B1197577) has been used, as well as an activated carbon-oxygen system. researchgate.net Metal oxides have also proven effective; a heterogeneous cobalt oxide catalyst facilitates the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. researchgate.net Similarly, nanonickel oxides supported on graphene (NiO/Gr) serve as efficient catalysts for aerobic and additive-free dehydrogenation. researchgate.net Kinetic analysis of oxidative dehydrogenation using certain manganese oxides suggests an apparent activation energy of 37.7 kJ mol⁻¹. researchgate.net

Homogeneous catalysis provides another avenue for this transformation. A modular catalyst system comprising an o-quinone, a ruthenium(II) complex (Ru(phd)₃₂), and a Co(salophen) cocatalyst enables the oxidative dehydrogenation to proceed efficiently under ambient air at room temperature. acs.org This system has been shown to be effective for tetrahydroquinolines with substituents at the 2, 3, and 4-positions. acs.org

| Catalyst System | Oxidant | Conditions | Product | Reference |

|---|---|---|---|---|

| Pd/C | Ethylene | Not specified | Quinoline | researchgate.net |

| Activated Carbon | O₂ | Not specified | Quinoline | researchgate.net |

| Heterogeneous Cobalt Oxide | Air | Mild conditions | Quinoline | researchgate.net |

| NiO/Graphene | O₂ (balloon) | DMSO, 100 °C | Quinoline | researchgate.net |

| Ru(phd)₃₂ / Co(salophen) | Air | MeCN, Room Temperature | Quinoline | acs.org |

| N,P-co-doped carbon (NPCH) | Air | H₂O, 120 °C | Quinoline | rsc.org |

Nucleophilic Substitution and Addition Processes

The direct functionalization of the tetrahydroquinoline core via nucleophilic attack is challenging due to the electron-rich nature of the aromatic ring and the lack of inherent electrophilic sites on the saturated portion. However, the reactivity can be inverted by deprotonation to generate a nucleophilic species.

A significant advancement in this area is the selective deprotonation at the C4-position. Research has shown that using organolithium bases in the presence of phosphoramide (B1221513) ligands can achieve a general and selective deprotonation at the benzylic C4-position of the tetrahydroquinoline framework. nih.govchemrxiv.org The resulting organolithium intermediate is a potent nucleophile that can be trapped with various electrophiles. This strategy allows for the direct installation of substituents at the 4-position, complementing the existing phenyl group.

Two primary applications of this methodology have been developed:

Direct Alkylation: The tetrahydroquinoline anion reacts efficiently with primary and secondary alkyl halides to form 4-alkyl-4-phenyl-1,2,3,4-tetrahydroquinolines. nih.gov

Negishi Cross-Coupling: The organolithium species can undergo transmetalation with a zinc source (e.g., ZnCl₂) to generate an organozinc reagent. This intermediate then participates in a palladium-catalyzed Negishi cross-coupling reaction with a range of aromatic halides. nih.govchemrxiv.org This protocol has been successfully applied to couple various aryl groups, including those with electron-withdrawing and electron-donating substituents, as well as extended aromatic systems like naphthyl groups. chemrxiv.org

Mechanistic studies have revealed that the aggregation state of the lithiated intermediate is critical for the reaction's success, with a separated ion pair being key to achieving high reactivity and selectivity. nih.gov

Intermolecular and Intramolecular Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for constructing cyclic molecules. In the context of 4-phenyl-1,2,3,4-tetrahydroquinoline, the focus is on reactions where the pre-formed heterocyclic system participates as a reactant. It is important to distinguish these transformations from methods like the Povarov reaction, which is a [4+2] cycloaddition used for the synthesis of the tetrahydroquinoline ring itself from anilines, aldehydes, and alkenes. researchgate.netnih.govbeilstein-journals.orgsci-rad.com

Based on available scientific literature, cycloaddition reactions where the 4-phenyl-1,2,3,4-tetrahydroquinoline core acts as a diene or dienophile are not extensively documented. The inherent stability of the aromatic portion and the saturated nature of the heterocyclic part limit its participation in conventional Diels-Alder or other cycloaddition pathways without prior functionalization to introduce reactive handles. While intramolecular Diels-Alder reactions have been investigated for suitably substituted tetrahydroisoquinolines (a structural isomer), analogous studies on the 4-phenyl-1,2,3,4-tetrahydroquinoline system are not prominent. bath.ac.uk

Cross-Dehydrogenative Coupling (CDC) Reactions Involving Tetrahydroquinoline Scaffolds

Cross-dehydrogenative coupling (CDC) has emerged as a highly efficient strategy for forming C-C bonds by directly coupling two different C-H bonds under oxidative conditions. This approach avoids the need for pre-functionalization of the substrates, making it an atom-economical process.

While the application of CDC reactions to N-heterocycles is an active area of research, much of the focus has been on the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold. For THIQs, CDC reactions are well-established for the functionalization of the C1 position, which is adjacent to the nitrogen atom. nih.gov These reactions often proceed via the formation of an iminium ion intermediate.

In contrast, specific examples of cross-dehydrogenative coupling involving the 4-phenyl-1,2,3,4-tetrahydroquinoline core are less common in the literature. The C-H bonds on the tetrahydroquinoline scaffold are generally less activated than the C1-H bond in THIQs. While C-H activation of the aromatic quinoline ring has been reviewed, direct CDC reactions on the saturated portion of the tetrahydroquinoline ring remain a developing area. nih.govmdpi.com

Reductive Amination and Related Reductive Transformations

The secondary amine nitrogen (N1) of the 4-phenyl-1,2,3,4-tetrahydroquinoline core is a key site for reactivity, readily undergoing transformations such as reductive amination. This reaction provides a direct and efficient method for synthesizing N-alkylated tetrahydroquinolines, which are of significant interest in medicinal chemistry. acs.org

The process typically involves the reaction of the tetrahydroquinoline with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a suitable reducing agent without being isolated. A variety of reducing agents can be employed, including sodium cyanoborohydride or Hantzsch esters. thieme-connect.com

A notable one-pot method involves a boronic acid-catalyzed tandem reaction. In this process, a substituted quinoline is first reduced to the corresponding tetrahydroquinoline using a Hantzsch ester as the hydrogen source. The newly formed secondary amine then undergoes a subsequent reductive alkylation with an aldehyde present in the same reaction mixture. acs.orgorganic-chemistry.org This step-economical approach provides direct access to N-alkyl tetrahydroquinolines from readily available quinolines and aldehydes under mild, metal-free conditions. acs.org Mechanistic studies suggest that the boronic acid acts as both a Lewis acid and a hydrogen-bond donor, activating both the quinoline for reduction and the intermediate iminium ion for the final reductive alkylation step. acs.org

| Carbonyl Compound (Aldehyde) | Catalyst | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Arylboronic Acid | Hantzsch Ester | N-Benzyl-tetrahydroquinoline | acs.orgorganic-chemistry.org |

| 4-Methylbenzaldehyde | Arylboronic Acid | Hantzsch Ester | N-(4-Methylbenzyl)-tetrahydroquinoline | acs.orgorganic-chemistry.org |

| 4-Methoxybenzaldehyde | Arylboronic Acid | Hantzsch Ester | N-(4-Methoxybenzyl)-tetrahydroquinoline | acs.orgorganic-chemistry.org |

| 4-Chlorobenzaldehyde | Arylboronic Acid | Hantzsch Ester | N-(4-Chlorobenzyl)-tetrahydroquinoline | acs.orgorganic-chemistry.org |

| 2-Naphthaldehyde | Arylboronic Acid | Hantzsch Ester | N-(Naphthalen-2-ylmethyl)-tetrahydroquinoline | acs.orgorganic-chemistry.org |

Applications and Academic Significance of the 4 Phenyl 1,2,3,4 Tetrahydroquinoline Motif in Medicinal Chemistry Research

The Tetrahydroquinoline Scaffold as a Privileged Motif in Drug Discovery and Development

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with multiple, distinct biological targets with high affinity. The inherent structural features of the tetrahydroquinoline core, including its hydrogen bond donors and acceptors, aromatic ring system, and defined stereochemistry, allow for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities. nih.govresearchgate.net

The significance of this scaffold is underscored by its presence in numerous natural products and synthetic pharmaceuticals. nih.govnih.gov Tetrahydroquinoline derivatives have demonstrated a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimalarial, and neuroprotective effects. nih.govmdpi.comgfcollege.in The adaptability of the tetrahydroquinoline ring system allows for modifications at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. ingentaconnect.com

Design Strategies for Novel Pharmacological Agents Based on the Tetrahydroquinoline Core

The development of novel pharmacological agents based on the tetrahydroquinoline core involves several strategic approaches aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies often leverage computational and synthetic methodologies to guide the design process.

One common strategy is structure-based drug design (SBDD) , which utilizes the three-dimensional structure of the biological target to design complementary ligands. fiveable.me This approach allows for the rational design of tetrahydroquinoline derivatives that can fit precisely into the active site of an enzyme or the binding pocket of a receptor. For instance, in the design of mTOR inhibitors, the tetrahydroquinoline scaffold was chosen based on its structural similarity to known inhibitors, facilitating key interactions within the mTOR active site. mdpi.compreprints.org

Another key approach is ligand-based drug design (LBDD) , which is employed when the three-dimensional structure of the target is unknown. fiveable.me This strategy relies on the knowledge of existing active ligands to identify common pharmacophoric features necessary for biological activity. Quantitative structure-activity relationship (QSAR) models are often developed to correlate the structural features of tetrahydroquinoline derivatives with their biological activity, guiding the design of new, more potent analogues. bowen.edu.ngnih.gov

Fragment-based drug discovery (FBDD) has also emerged as a powerful strategy. fiveable.me This involves screening small molecular fragments that bind weakly to the target, which are then grown or linked together to create more potent lead compounds. The tetrahydroquinoline scaffold can serve as a starting point or be incorporated into larger molecules derived from fragment screening.

Mechanistic Investigations of Molecular Interactions (General Academic Context)

Understanding the molecular mechanisms by which 4-phenyl-1,2,3,4-tetrahydroquinoline derivatives exert their biological effects is a critical area of academic research. These investigations provide insights into how these compounds interact with cellular components to modulate biological processes.

Modulation of Cellular Signaling Pathways

Tetrahydroquinoline derivatives have been shown to modulate a variety of cellular signaling pathways implicated in disease. For example, certain derivatives have been found to induce apoptosis in cancer cells by affecting intracellular calcium homeostasis. scielo.org These compounds can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an increase in cytosolic calcium levels, mitochondrial membrane potential dissipation, and subsequent activation of caspases. scielo.org

The mTOR signaling pathway, a central regulator of cell growth and proliferation, is another important target. mdpi.com Morpholine-substituted tetrahydroquinoline derivatives have been designed as potent mTOR inhibitors, demonstrating the scaffold's utility in targeting key nodes in cancer signaling networks. mdpi.compreprints.org Additionally, some tetrahydroquinoline-based compounds have been investigated as allosteric modulators of dopamine (B1211576) receptors, influencing G protein-mediated and β-arrestin-mediated signaling. nih.gov

Interaction with Biological Targets (e.g., Enzymes, Receptors, Transporters)

The versatility of the tetrahydroquinoline scaffold allows it to interact with a wide range of biological targets.

Enzymes: Tetrahydroquinoline derivatives have been developed as inhibitors of various enzymes. For instance, they have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.net They have also been designed as inhibitors of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme that is a significant target in cancer therapy. nih.gov Furthermore, some derivatives have been found to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in anticancer drug development. nih.gov

Receptors: The tetrahydroquinoline scaffold can be tailored to interact with various receptors. For example, derivatives have been synthesized that act as antagonists at dopamine D2 and D3 receptors. nih.gov The interaction of these compounds with receptors can be complex, sometimes involving allosteric modulation rather than direct competition with the endogenous ligand. nih.gov

Transporters: While less explored, the potential for tetrahydroquinoline derivatives to interact with transporters is an active area of research. The ability to modulate transporter function could have implications for drug disposition and efficacy.

Structure-Activity Relationship (SAR) Studies in the Context of Tetrahydroquinoline Derivatives (Methodological and Theoretical Aspects)

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. azolifesciences.com For tetrahydroquinoline derivatives, SAR investigations aim to understand how modifications to the chemical structure influence biological activity.

Methodologically, SAR studies involve the systematic synthesis of a series of analogues where specific parts of the molecule are altered, followed by biological evaluation. nih.gov The data generated from these studies are then analyzed to identify key structural features, or pharmacophores, that are essential for activity.

Theoretical aspects of SAR often involve the use of computational tools. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. bowen.edu.ngnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For example, 3D-QSAR models have been successfully used to design novel tetrahydroquinoline derivatives as potent LSD1 inhibitors. nih.gov

Molecular docking simulations are another crucial tool in SAR studies. nih.gov These simulations predict the binding mode of a ligand within the active site of a target protein, providing insights into the specific interactions that contribute to binding affinity. This information can then be used to rationally design modifications that enhance these interactions.

A generalized SAR for tetrahydroquinoline derivatives often reveals that the nature and position of substituents on both the benzo and the piperidine (B6355638) rings, as well as the stereochemistry of the molecule, can have a profound impact on biological activity. nih.gov For instance, in a series of mTOR inhibitors, the presence of electronegative substituents like trifluoromethyl groups was found to significantly enhance binding affinity. preprints.org

Role in Natural Product-Inspired Synthesis and Bioactive Analogue Generation

Natural products have historically been a rich source of inspiration for the development of new drugs. nih.govtandfonline.com The tetrahydroquinoline scaffold is a common structural motif found in a variety of alkaloids with notable biological properties. nih.govtandfonline.com

The synthesis of natural products containing the tetrahydroquinoline core, and the generation of their bioactive analogues, is a significant area of research. These efforts are often driven by the desire to improve upon the pharmacological properties of the natural product, such as increasing its potency, reducing its toxicity, or improving its pharmacokinetic profile. nih.gov

For example, the natural product virantmycin (B1221671), which contains a tetrahydroquinoline moiety, has antiviral and antifungal activity. nih.gov Synthetic chemists have developed various strategies to synthesize virantmycin and its analogues to explore their therapeutic potential further. The total synthesis of complex natural products also serves to validate proposed structures and provides a platform for the development of new synthetic methodologies.

Furthermore, the structural features of bioactive natural products can inform the design of novel synthetic compounds. By identifying the key pharmacophoric elements of a natural product, medicinal chemists can design simplified, more synthetically accessible analogues that retain the desired biological activity. This approach of natural product-inspired synthesis allows for the exploration of new chemical space and the development of novel therapeutic agents.

Advanced Analytical and Mechanistic Methodologies in 4 Phenyl 1,2,3,4 Tetrahydroquinoline Research

Operando NMR Spectroscopy for Reaction Network Elucidation

Operando Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying chemical reactions in real-time, under actual process conditions. It provides a direct window into the evolution of reactants, intermediates, and products, which is essential for elucidating complex reaction networks that are often challenging to map using conventional ex-situ methods.

In the context of 4-Phenyl-1,2,3,4-tetrahydroquinoline synthesis, operando Magic Angle Spinning (MAS) NMR has been instrumental in understanding the mechanism of heterogeneously catalyzed tandem reactions. rsc.orgrsc.org A notable study employed a bifunctional metal-organic framework (MOF) supported palladium catalyst (Pd/UiO-66(HCl)) for the one-pot tandem synthesis of substituted tetrahydroquinolines. rsc.org The use of operando MAS-NMR under high pressure (50 bar H₂) allowed for the direct observation of various stable and unstable reaction intermediates. rsc.org

This real-time monitoring led to the identification of multiple transient species that are critical to the reaction pathway. rsc.org Key intermediates, including reactive species containing a hydroxylamine (B1172632) group and the unstable intermediate 2-phenyl-3,4-dihydroquinoline, were successfully detected. rsc.orgrsc.org The kinetic information derived from the evolution of these molecules was used to construct a detailed reaction network for the tandem process, which involves a Claisen-Schmidt condensation followed by reductive intramolecular cyclization. rsc.orgrsc.org This deep mechanistic understanding provides the opportunity to fine-tune reaction conditions to maximize the selectivity towards the desired 4-Phenyl-1,2,3,4-tetrahydroquinoline product. rsc.org

Table 1: Intermediates in Tetrahydroquinoline Synthesis Identified by Operando NMR

| Intermediate | Chemical Class | Role in Reaction Network |

|---|---|---|

| Hydroxylamine derivative | Nitrogen-containing intermediate | Formed during the reduction of a nitro group, a precursor to cyclization. |

| 2-phenyl-3,4-dihydroquinoline | Unstable imine intermediate | A key transient species formed before the final reduction to the tetrahydroquinoline ring. |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) in Catalysis Studies

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples. researchgate.netunine.ch In the field of catalysis, particularly for reactions synthesizing compounds like 4-Phenyl-1,2,3,4-tetrahydroquinoline, ICP-OES is indispensable for characterizing the metallic components of heterogeneous catalysts. researchgate.net